Molecular Weight Advantage Over the 2-Trifluoromethyl Analog for Fragment-Based and CNS Drug Discovery Programs
The target compound (MW 369.5 g/mol) is approximately 50 Da lighter than the closest catalogued analog bearing a 2-trifluoromethylbenzamide group (C21H20F3N3OS, calculated MW 419.5 g/mol) [1][2]. This places the 2-fluoro analog below the MW 400 threshold empirically associated with improved CNS penetration probability, while the 2-CF3 analog exceeds it [1]. The lower molecular weight also translates to improved ligand efficiency metrics when normalized by heavy atom count (26 vs. 29 heavy atoms), a parameter relevant for fragment-based lead optimization campaigns where every atom must contribute to binding affinity.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 369.5 g/mol (C20H20FN3OS) |
| Comparator Or Baseline | ~419.5 g/mol for 2-trifluoromethyl analog (C21H20F3N3OS, CAS 1421513-17-8) |
| Quantified Difference | ΔMW ≈ −50 g/mol (−11.9%) |
| Conditions | Computed from molecular formula; target compound data from PubChem 2.1 [2] |
Why This Matters
For CNS-targeted programs or fragment-based screening collections, the lower molecular weight of the 2-fluoro analog provides a more favorable starting point for lead optimization compared to the heavier 2-CF3 variant.
- [1] PubChem Compound Summary for CID 71797447, N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Gillen KJ, Jamieson C, Maclean JKF, Moir EM, Rankovic Z. Preparation of pyrazolealkanamide substituted thiophenes as AMPA potentiators. Patent WO2008003452A1, published 10 January 2008. View Source
